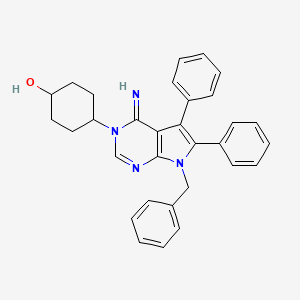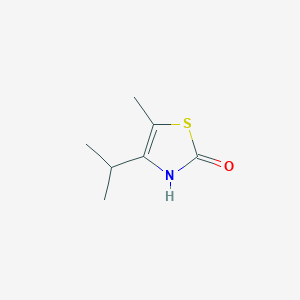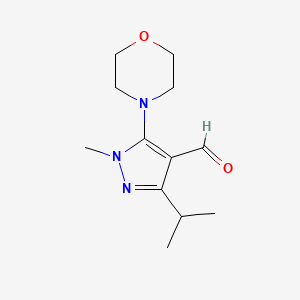![molecular formula C10H11NO3S B1421672 3-(Fenilsulfonil)-6-oxa-3-azabiciclo[3.1.0]hexano CAS No. 955158-69-7](/img/structure/B1421672.png)
3-(Fenilsulfonil)-6-oxa-3-azabiciclo[3.1.0]hexano
Descripción general
Descripción
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound features a phenylsulfonyl group attached to a bicyclo[3.1.0]hexane framework, which includes an oxygen and nitrogen atom within the ring system. The presence of these heteroatoms and the sulfonyl group imparts distinct chemical properties, making it a valuable molecule in various fields of scientific research.
Aplicaciones Científicas De Investigación
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane has several applications across different scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Its stability and reactivity make it suitable for use in materials science, particularly in the development of polymers and advanced materials.
Mecanismo De Acción
Target of Action
The primary targets of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane are cancer cells, specifically human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines . These cells play a crucial role in the progression of various types of cancers.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis . This interaction results in changes to the cellular structure, including the disappearance of actin filaments and the diffuse distribution of granular actin in the cytoplasm .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosisIt is known that the compound’s action leads to changes in the cell cycle stage distribution and induces apoptosis .
Result of Action
The compound’s action results in significant antiproliferative activity against various cancer cell lines. The most effective compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines . Additionally, up to 90% of HeLa cells and up to 64% of CT26 cells show changes in their cellular structure after treatment with the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane typically involves a multi-step process. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized via a (3 + 2) annulation reaction.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a suitable sulfonyl chloride reacts with the bicyclic core in the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using continuous flow reactors for the annulation step and ensuring efficient purification processes to obtain high yields of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.
Substitution: The bicyclic core can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Comparación Con Compuestos Similares
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane: Unique due to the presence of both oxygen and nitrogen in the bicyclic ring.
Bicyclo[3.1.0]hexane Derivatives: These compounds share the bicyclic core but may lack the phenylsulfonyl group, affecting their reactivity and applications.
Phenylsulfonyl-Substituted Compounds: These compounds contain the phenylsulfonyl group but differ in the core structure, influencing their chemical behavior and biological activity.
Uniqueness: The combination of the bicyclic core with the phenylsulfonyl group in 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane provides a unique set of properties, including enhanced stability, specific reactivity, and the ability to interact with biological targets in a distinct manner compared to other similar compounds.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-15(13,8-4-2-1-3-5-8)11-6-9-10(7-11)14-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQNMEBEKQQHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672838 | |
| Record name | 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955158-69-7 | |
| Record name | 3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)

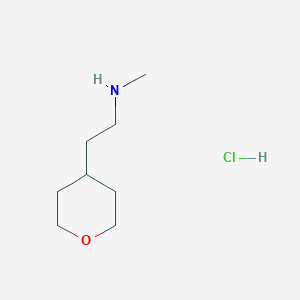
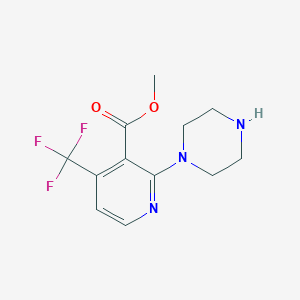

![4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421600.png)
![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)
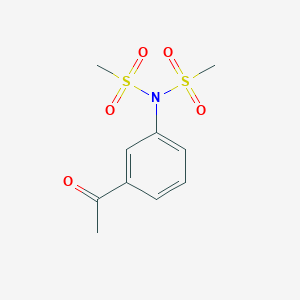
![Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1421605.png)
![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421606.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline](/img/structure/B1421607.png)
